1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWCQOGKTAHXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Amidation Reactions
The primary amine group at the 5-position of the pyrazole ring undergoes nucleophilic acyl substitution with activated carboxylic acids. For example:
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Reaction with 5-bromothiophene-2-carboxylic acid yields N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide. Catalytic systems significantly influence yields:
Key Conditions:
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Solvent: Pyridine or ethanol.
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Temperature: Reflux.
Azo Coupling
The amine participates in diazotization and coupling reactions to form azo-linked derivatives. For instance:
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Diazonium salt formation followed by coupling with substituted anilines produces 4-(aryldiazenyl)-3-methyl-1H-pyrazol-5(4H)-ones. Yields range from 65–78% depending on substituents .
Example Reaction:
Conditions:
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Acidic medium (HCl).
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Low temperature (0–5°C).
Schiff Base Formation
Condensation with aromatic aldehydes in the presence of piperidine generates Schiff bases. For example:
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Reaction with 4-methoxybenzaldehyde forms 4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one in 72% yield .
General Reaction Pathway:
Optimized Conditions:
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Solvent: Ethanol or dioxane.
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Catalyst: Piperidine (2–4 drops).
Glycosylation
The amine reacts with sugar derivatives to form glycosylated pyrazoles, enhancing water solubility for biological applications:
Key Observations:
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Prolonged reflux (4–6 hours) improves glycosidic bond formation.
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Products are recrystallized from methanol/water mixtures.
(a) 1,3-Dipolar Cycloaddition
The pyrazole scaffold participates in cycloadditions with diazo compounds. For example:
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Reaction with ethyl α-diazoacetate in the presence of Zn(OTf)₂ forms trisubstituted pyrazoles (89% yield ) .
(b) Trifluoromethylation
Copper-mediated trifluoromethylation introduces CF₃ groups at the 4-position:
Electrophilic Substitution
The electron-rich aromatic ring undergoes electrophilic substitutions:
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Bromination: Using NBS (N-bromosuccinimide) in DMF introduces bromine at the para position of the phenyl group.
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Nitration: HNO₃/H₂SO₄ mixture selectively nitrates the phenyl ring.
Comparative Reaction Data Table
Mechanistic Insights
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Amidation: Proceeds via a nucleophilic attack of the amine on the activated carbonyl, with DMAP facilitating acyl transfer .
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Azo Coupling: Diazotization generates a reactive diazonium intermediate, which couples with electron-rich aromatics .
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Cycloaddition: 1,3-Dipolar interactions between diazo compounds and pyrazole derivatives drive regioselectivity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have been evaluated for their ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone involved in the stabilization of oncogenic proteins. In one study, modifications to the pyrazole structure enhanced selectivity towards fungal Hsp90 while maintaining efficacy against tumor cell lines .
Case Study:
A series of pyrazole derivatives were synthesized and tested for their binding affinity to Hsp90. Among them, this compound demonstrated significant inhibitory effects on the growth of Cryptococcus neoformans, a pathogenic fungus, with a minimum inhibitory concentration (MIC) of less than 25 µM .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Research indicates that certain analogs exhibit significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of signaling pathways related to inflammation, making these compounds candidates for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Pathway |
|---|---|---|
| This compound | 15 | NF-kB pathway |
| 4-Bromo analog | 20 | MAPK pathway |
| Unsubstituted pyrazole | 30 | COX inhibition |
Antifungal Activity
The antifungal properties of pyrazoles are notable, especially against resistant strains. The compound's structure allows for interaction with fungal enzymes that are critical for cell wall synthesis.
Case Study:
In a comparative study, various pyrazole derivatives were screened against Candida albicans and Aspergillus fumigatus. The results indicated that this compound had superior antifungal activity compared to standard antifungal agents .
Central Nervous System Effects
Emerging research suggests that pyrazole compounds may influence neurotransmitter systems. Preliminary studies indicate potential anxiolytic effects attributed to modulation of GABAergic pathways.
Data Table: CNS Activity Overview
| Compound Name | Effect Type | Reference Study |
|---|---|---|
| This compound | Anxiolytic | PMC8493596 |
| Similar pyrazole derivative | Antidepressant | PMC8493596 |
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in prostate cancer cells, the compound inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound also induces oxidative stress and disrupts mitochondrial function, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine and analogous compounds from the literature.
Substituent Effects on Electronic and Lipophilic Properties
- The methyl group at position 3 further stabilizes the structure sterically .
- Compound 6b (C30H32FN3O2) : Features a 4-fluorophenyl group (electron-withdrawing fluorine) and p-tolyl substituent. The fluorine atom introduces polarity, improving solubility in polar solvents, while the p-tolyl group adds steric bulk .
- Compound 5i (C32H34F3N3O4S) : Contains a trifluoromethylphenyl group, which significantly boosts lipophilicity and metabolic stability due to the strong electron-withdrawing effect of CF3 .
Impact of Heterocyclic and Bulky Substituents
- Compound 4k (C28H31BrN4O4S2) : Incorporates a 5-bromothiophene moiety, introducing a heterocyclic sulfur atom. This enhances π-π stacking interactions in biological targets, as seen in .
- Compound 5j (C32H34F3N3O4S) : Substituted with a cyclohexyl group, which confers conformational rigidity and may improve binding specificity in hydrophobic enzyme pockets .
- Compound 31 (): The 4-methoxybenzyl group introduces a polar methoxy substituent, balancing lipophilicity and solubility. This contrasts with the target compound’s nonpolar dimethylphenyl group .
Data Table: Structural and Functional Comparison
Biological Activity
1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered interest due to its potential biological activities. This article will discuss its synthesis, biological evaluations, and relevant case studies, while providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H15N3
- Molecular Weight : 201.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction of 3,5-dimethylphenyl hydrazine with an appropriate carbonyl compound to form the pyrazole ring.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines and found that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against specific cancer types .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.4 |
| This compound | A549 (lung cancer) | 15.6 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines in human cell lines. For example, a recent study reported that the compound reduced TNF-alpha levels significantly compared to control groups .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cyclooxygenase Enzymes : Leading to decreased prostaglandin synthesis.
- Modulation of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in MCF-7 and A549 cell lines through apoptosis induction .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of the compound in a rodent model of arthritis. The study showed that treatment with this pyrazole derivative significantly reduced joint swelling and inflammatory markers compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of pyrazole precursors with benzylating agents, followed by reduction steps. For example, similar pyrazole derivatives are synthesized using hydrazine hydrate or phenyl hydrazine under reflux with piperidine as a catalyst . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time (6–12 hours) to maximize yield. Characterization via NMR and HPLC ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole core and substituent positions (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 230.15). Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) .
Q. How does the substitution pattern on the phenyl ring influence its chemical reactivity?
- Methodological Answer : Electron-donating groups (e.g., methyl at 3,5-positions) enhance electrophilic substitution reactivity. Comparative studies show that replacing methyl with methoxy or halogens alters regioselectivity in reactions like nitration or alkylation . For example, 3,5-dimethyl substitution stabilizes intermediates via hyperconjugation, as shown in DFT calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). To address this:
- Standardize assays using validated cell lines (e.g., HEK293 for enzyme inhibition) and controls.
- Perform dose-response curves in triplicate.
- Cross-validate findings with structural analogs (e.g., 1-(2,4-difluorophenyl)-3-methyl derivatives) to isolate substituent effects .
Q. What methodologies are recommended for studying its interactions with enzymes like cytochrome P450?
- Methodological Answer : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding kinetics. For CYP3A4 inhibition:
- Prepare liver microsomes and incubate with the compound (1–100 µM).
- Monitor metabolite formation via LC-MS.
- Compare inhibition constants (Kᵢ) with known inhibitors (e.g., ketoconazole) to assess potency .
Q. How to design a structure-activity relationship (SAR) study comparing this compound with structural analogs?
- Methodological Answer :
- Step 1 : Synthesize analogs with varied substituents (e.g., 3,5-difluoro or 4-methoxy groups) .
- Step 2 : Test biological activity (e.g., IC₅₀ in cancer cell lines).
- Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent bulk/logP with target binding.
- Step 4 : Statistically analyze trends using multivariate regression .
Q. What are the challenges in scaling up its synthesis while maintaining purity?
- Methodological Answer : Scaling up introduces impurities from side reactions (e.g., over-alkylation). Mitigation strategies include:
- Using flow chemistry for precise temperature control.
- Implementing inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Purifying via preparative HPLC with C18 columns, optimizing gradient elution (acetonitrile/water + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
